6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline
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Overview
Description
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been extensively studied for the last two decades .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound. It is a fused heterocycle system of a benzene ring and pyrazine ring . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, and substitutions .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Synthesis and Anticancer Activity
Research on amino and fluoro-substituted quinoline derivatives, including compounds similar to 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline, highlights their synthesis through microwave irradiation and conventional heating methods. These compounds have been investigated for their cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer potential. The microwave synthesis method showed advantages in terms of reaction time and yield. Furthermore, some of these derivatives have been found to induce apoptotic DNA fragmentation in cancer cell lines, suggesting their mechanism of action may involve apoptosis. Docking studies have also supported their potential as novel anticancer agents by showing good correlation between calculated interactions and observed IC50 values (Bhatt, Agrawal, & Patel, 2015).
Photophysical Properties
Quinoxaline derivatives have been synthesized and studied for their optical properties. One study focused on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, demonstrating the creation of derivatives including amino, bromo, chloro, and hydrazino variants. These compounds show varied photophysical behaviors, making them interesting for applications in fluorescence-based technologies and as potential fluorophores (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Molecular Docking and Enzyme Interaction
Fluorinated quinolone derivatives, sharing structural similarity to 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline, have been investigated for their interaction with enzymes and molecular targets. For instance, certain derivatives have shown potential in interacting with topoisomerase II alpha (TopoIIα), a crucial enzyme involved in DNA replication and cell cycle regulation. These interactions were elucidated through molecular docking studies, suggesting that such compounds can serve as lead structures for designing potent TopoIIα inhibitors (Padalkar & Sekar, 2014).
Future Directions
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . This suggests a promising future direction for the study and application of quinoxaline derivatives like 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline.
properties
IUPAC Name |
6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLATKQXRBZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline |
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